molecular formula C14H12BrCl2O2PS B102418 O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate CAS No. 18936-66-8

O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate

Cat. No. B102418
CAS RN: 18936-66-8
M. Wt: 426.1 g/mol
InChI Key: ZEWUWNVXERZVIT-UHFFFAOYSA-N
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Description

O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate, commonly known as BDE-47, is a synthetic chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). It is widely used as a flame retardant in various industrial and consumer products, including electronics, textiles, and furniture. Despite its widespread use, BDE-47 has been found to have adverse effects on human health and the environment.

Mechanism Of Action

BDE-47 acts as an endocrine disruptor by binding to the thyroid hormone receptor and interfering with the normal function of the thyroid hormone system. It also affects the estrogen and androgen receptors, disrupting the normal hormonal balance in the body. BDE-47 has been found to affect gene expression and alter the activity of enzymes involved in the metabolism of hormones.

Biochemical And Physiological Effects

BDE-47 has been found to have a wide range of biochemical and physiological effects, including altered thyroid hormone levels, reproductive dysfunction, developmental delays, and neurological disorders. It has been shown to affect the expression of genes involved in the regulation of the immune system, metabolism, and cell signaling pathways.

Advantages And Limitations For Lab Experiments

BDE-47 is widely used in lab experiments to study its effects on human health and the environment. It is a potent endocrine disruptor, making it a valuable tool for studying the thyroid hormone system and reproductive system. However, BDE-47 is also highly toxic and persistent in the environment, posing a risk to researchers and the environment.

Future Directions

There are many future directions for research on BDE-47, including the development of safer flame retardants, the identification of biomarkers for exposure and toxicity, and the development of new treatments for BDE-47-related disorders. Researchers are also exploring the use of BDE-47 as a tool for studying the thyroid hormone system and the development of new drugs that target endocrine disruptors. In addition, there is a need for further research on the environmental impact of BDE-47 and the development of sustainable alternatives.

Synthesis Methods

BDE-47 is synthesized by the bromination of 2,4-dichlorophenol followed by the reaction with sodium ethoxide and phenyl phosphorodichloridate. The resulting compound is then treated with sodium sulfide to form BDE-47.

Scientific Research Applications

BDE-47 has been extensively studied for its effects on human health and the environment. It has been found to be a potent endocrine disruptor, affecting the thyroid hormone system and reproductive system. BDE-47 has also been linked to developmental and neurological disorders, including autism and ADHD. In addition, BDE-47 has been found to be persistent in the environment, bioaccumulating in the food chain and posing a risk to wildlife.

properties

CAS RN

18936-66-8

Product Name

O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate

Molecular Formula

C14H12BrCl2O2PS

Molecular Weight

426.1 g/mol

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H12BrCl2O2PS/c1-2-18-20(21,10-6-4-3-5-7-10)19-14-9-12(16)11(15)8-13(14)17/h3-9H,2H2,1H3

InChI Key

ZEWUWNVXERZVIT-UHFFFAOYSA-N

SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl

synonyms

O-(2,5-DICHLORO-4-BROMOPHENYL)O-ETHYLPHENYLPHOSPHONOTHIONATE

Origin of Product

United States

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